molecular formula C10H11BrN2S B7461611 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

Cat. No. B7461611
M. Wt: 271.18 g/mol
InChI Key: XJSBRKZAGOXTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole (BMSDI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. BMSDI has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell walls and membranes. It has also been reported to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant. 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to decrease the levels of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has several advantages for lab experiments, including its high yield, easy synthesis, and low toxicity. However, 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has some limitations, including its low solubility in water and its potential to form polymorphs, which can affect its properties and activity.

Future Directions

There are several future directions for the study of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole. One potential area of research is the development of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole derivatives with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole, which could lead to the identification of new targets for drug discovery. Additionally, the use of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole in material science and corrosion inhibition could be further explored.

Synthesis Methods

2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole can be synthesized using various methods, including the reaction of 2-bromobenzyl chloride with thiourea in the presence of a base, or the reaction of 2-bromobenzyl bromide with thioacetamide in the presence of a catalyst. The synthesis method used depends on the desired yield and purity of the final product.

Scientific Research Applications

2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has also been studied for its potential use as a corrosion inhibitor, as well as its ability to inhibit the formation of biofilms.

properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2S/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSBRKZAGOXTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

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